
2',3'-Dideoxyadenosine-5'-monothiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxyadenosine-5’-monothiophosphate is a modified nucleoside monophosphate where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms, and the phosphate group is substituted with a monothiophosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyadenosine-5’-monothiophosphate typically involves the selective removal of the 2’ and 3’ hydroxyl groups from adenosine, followed by the introduction of a monothiophosphate group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired positions on the molecule.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyadenosine-5’-monothiophosphate may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesizers and high-throughput purification techniques to produce the compound in sufficient quantities for research and commercial applications.
化学反应分析
Types of Reactions
2’,3’-Dideoxyadenosine-5’-monothiophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the monothiophosphate group or other functional groups on the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
2’,3’-Dideoxyadenosine-5’-monothiophosphate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: Explored for its potential antiviral properties and as a tool in the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
作用机制
The mechanism of action of 2’,3’-Dideoxyadenosine-5’-monothiophosphate involves its incorporation into nucleic acids, where it can act as a chain terminator due to the absence of the 2’ and 3’ hydroxyl groups. This prevents further elongation of the nucleic acid chain, making it a valuable tool in sequencing and other molecular biology applications. The compound may also interact with specific enzymes and molecular targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyadenosine-5’-monophosphate: Similar structure but lacks the monothiophosphate group.
2’,3’-Dideoxycytidine-5’-monophosphate: A related compound with a cytidine base instead of adenosine.
2’,3’-Dideoxyguanosine-5’-monophosphate: Contains a guanosine base and similar modifications.
Uniqueness
2’,3’-Dideoxyadenosine-5’-monothiophosphate is unique due to the presence of the monothiophosphate group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interactions with enzymes and other molecular targets, making it a valuable tool in various research applications.
属性
分子式 |
C10H14N5O4PS |
|---|---|
分子量 |
331.29 g/mol |
IUPAC 名称 |
9-[5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H14N5O4PS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16,17)21/h4-7H,1-3H2,(H2,11,12,13)(H2,16,17,21) |
InChI 键 |
XHZQMJHQJKTFCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1COP(=S)(O)O)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



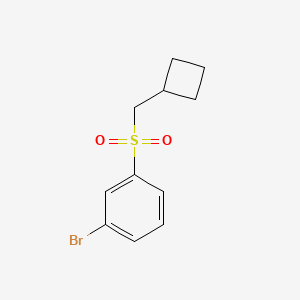
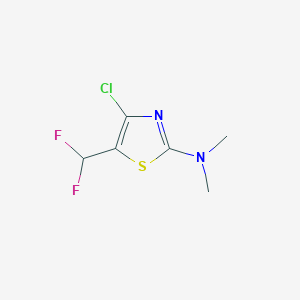
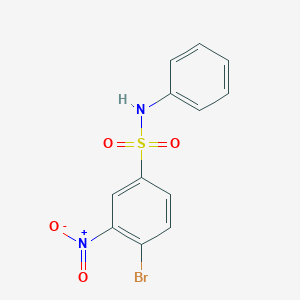
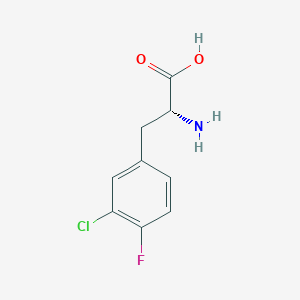
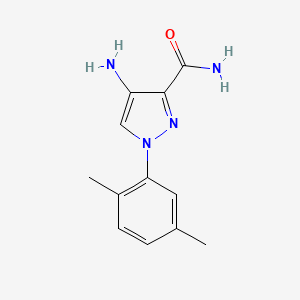
![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)

![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
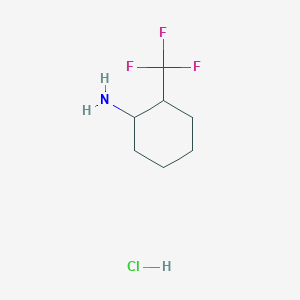

![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)


